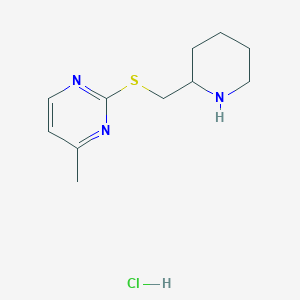

4-Methyl-2-((piperidin-2-ylmethyl)thio)pyrimidine hydrochloride

Description

Properties

IUPAC Name |

4-methyl-2-(piperidin-2-ylmethylsulfanyl)pyrimidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3S.ClH/c1-9-5-7-13-11(14-9)15-8-10-4-2-3-6-12-10;/h5,7,10,12H,2-4,6,8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPOLMTPJUAYWKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)SCC2CCCCN2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-((piperidin-2-ylmethyl)thio)pyrimidine hydrochloride typically involves the reaction of 4-methyl-2-chloropyrimidine with piperidine-2-thiol in the presence of a base. The reaction is carried out under reflux conditions to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-((piperidin-2-ylmethyl)thio)pyrimidine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.

Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

4-Methyl-2-((piperidin-2-ylmethyl)thio)pyrimidine hydrochloride has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-Methyl-2-((piperidin-2-ylmethyl)thio)pyrimidine hydrochloride involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects. The compound’s structure allows it to interact with nucleophilic sites on enzymes, thereby modulating their activity .

Comparison with Similar Compounds

4-Methyl-2-(piperidin-4-yl)pyrimidine Hydrochloride

- Molecular Formula : C₁₀H₁₆ClN₃

- Key Differences: Lacks the thioether linkage; the piperidine is directly attached to the pyrimidine.

Oxmetidine Hydrochloride

- Molecular Formula : C₁₈H₂₃Cl₂N₅O₂S

- Molecular Weight : 452.4 g/mol

- Key Differences: Contains a pyrimidinone core and a piperonyl group. The thioether is part of a longer chain, contributing to its H₂ receptor antagonism. Demonstrates how thioether positioning influences histamine receptor affinity .

4-Chloro-5-methyl-2-(4-piperidinyloxy)pyrimidine Hydrochloride

- Molecular Formula : C₁₀H₁₅Cl₂N₃O

- Molecular Weight : 264.15 g/mol

- Key Differences: Substitutes thioether with an ether linkage (piperidinyloxy) and adds a chloro group.

Pharmacological and Physicochemical Properties

| Compound Name | Molecular Weight (g/mol) | Substituents | Pharmacological Activity |

|---|---|---|---|

| Target Compound | 263.5 | 4-Methyl, 2-((piperidin-2-ylmethyl)thio) | Under investigation (potential H₂/kinase modulation) |

| 4-Methyl-2-(piperidin-4-yl)pyrimidine HCl | 213.7* | 4-Methyl, 2-(piperidin-4-yl) | Unknown |

| Oxmetidine Hydrochloride | 452.4 | 2-((methylthio)ethyl)amino, 5-piperonyl | H₂ receptor antagonist |

| LY2409881 Hydrochloride | 485.04 (free base) | Chloropyrimidine, benzo[b]thiophene | Kinase inhibitor (e.g., IKKβ) |

*Discrepancy noted in ; theoretical calculation suggests higher molecular weight.

Spectral and Electronic Properties

- Vibrational Frequencies : reports IR data for 2-hydroxy-4-methylpyrimidine hydrochloride, showing N–H and C=O stretches. The target compound’s thioether and piperidine groups would introduce distinct C–S (∼600–700 cm⁻¹) and C–N (∼1,200 cm⁻¹) vibrations .

- Hyperpolarizability: Pyrimidine derivatives with electron-donating groups (e.g., thioethers) exhibit enhanced nonlinear optical properties, as seen in 2-hydroxy-4-methylpyrimidine (β = 3.1 × 10⁻³⁰ esu) .

Biological Activity

4-Methyl-2-((piperidin-2-ylmethyl)thio)pyrimidine hydrochloride is a pyrimidine derivative with significant potential in medicinal chemistry. This compound, characterized by its unique structural features, exhibits a range of biological activities, including anti-inflammatory, anticancer, and enzyme inhibition properties. This article synthesizes existing research findings, case studies, and data tables to provide an authoritative overview of its biological activity.

Chemical Structure and Properties

The molecular formula of this compound is C11H18ClN3S, with a molecular weight of approximately 259.80 g/mol. The compound features a methyl group at the 4-position of the pyrimidine ring and a piperidin-2-ylmethylthio group at the 2-position, enhancing its solubility and reactivity in biological systems .

The biological activity of this compound primarily arises from its ability to interact with various molecular targets. It may inhibit specific enzymes by binding to their active sites, disrupting biochemical pathways that are crucial for disease progression. The thioether linkage in the structure allows for nucleophilic substitution reactions, which can further modulate enzyme activities .

Anticancer Activity

Numerous studies have highlighted the anticancer potential of pyrimidine derivatives, including this compound. For instance, research indicated that compounds with similar structures exhibited significant cytotoxicity against various cancer cell lines:

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| Compound 12 | SiHa | 0.09 ± 0.0085 |

| Compound 13 | A549 | 0.03 ± 0.0056 |

| Compound 16 | MCF-7 | 0.01 ± 0.074 |

These findings suggest that modifications in the chemical structure can lead to enhanced anticancer efficacy .

Anti-inflammatory Effects

Pyrimidine derivatives are also known for their anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). In vitro studies have shown that compounds similar to this compound can effectively reduce inflammatory markers .

Enzyme Inhibition

Research indicates that this compound acts as an inhibitor for several enzymes involved in metabolic pathways:

| Enzyme Target | Inhibition Type | Reference |

|---|---|---|

| Cyclooxygenase (COX) | Competitive | |

| Acetylcholinesterase (AChE) | Non-competitive |

The inhibition profiles suggest potential applications in treating conditions like Alzheimer's disease and other neurodegenerative disorders.

Study on Anticancer Activity

A study conducted by Sabita et al. evaluated various pyrimidine derivatives against cancer cell lines using the MTT assay. The results showed that certain modifications led to increased cytotoxicity compared to standard chemotherapeutic agents like etoposide .

Anti-Alzheimer’s Research

In another investigation focused on anti-Alzheimer's activity, compounds similar to this compound were tested for their ability to inhibit AChE. The findings revealed promising results, indicating potential therapeutic applications in neurodegenerative diseases .

Q & A

Q. What are the critical steps for synthesizing 4-Methyl-2-((piperidin-2-ylmethyl)thio)pyrimidine hydrochloride with high yield and purity?

- Methodological Answer : Synthesis typically involves coupling a pyrimidine-thiol derivative with a piperidinylmethyl halide under basic conditions. Key steps include:

- Reaction Solvent : Use polar aprotic solvents (e.g., dichloromethane) to enhance nucleophilic substitution efficiency .

- Base Selection : Triethylamine or NaOH is often employed to deprotonate the thiol group and drive the reaction .

- Purification : Recrystallization or column chromatography is critical to remove unreacted starting materials and byproducts. Monitor purity via HPLC (>98%) .

- Hydrochloride Salt Formation : Treat the free base with HCl in an anhydrous solvent to improve stability and solubility .

Q. How should researchers characterize the structural integrity of this compound post-synthesis?

- Methodological Answer : Employ a multi-technique approach:

- NMR Spectroscopy : Confirm the presence of the piperidine ring (δ 1.4–2.8 ppm for methylene protons) and pyrimidine-thioether linkage (δ 7.5–8.5 ppm for aromatic protons) .

- Mass Spectrometry (HRMS) : Verify the molecular ion peak ([M+H]⁺) matching the theoretical mass (e.g., C₁₁H₁₈ClN₃S: calc. 283.08) .

- X-ray Crystallography : Resolve crystal structure to validate stereochemistry, if single crystals are obtainable .

Q. What solubility properties must be considered for in vitro assays?

- Methodological Answer : The hydrochloride salt enhances aqueous solubility (~10–20 mg/mL in PBS at pH 7.4). For hydrophobic assays (e.g., membrane permeability):

- Use DMSO as a stock solvent (≤0.1% final concentration to avoid cytotoxicity) .

- Pre-filter solutions (0.22 µm) to eliminate particulate aggregates .

Advanced Research Questions

Q. How can computational methods predict biological targets for this compound?

- Methodological Answer :

- Quantum Chemical Calculations : Calculate electrostatic potential surfaces to identify reactive sites (e.g., sulfur atom for covalent binding) .

- Molecular Docking : Screen against kinase or GPCR libraries (e.g., using AutoDock Vina) to prioritize targets. Adjust protonation states to match physiological pH .

- MD Simulations : Simulate ligand-receptor interactions over 100+ ns to assess binding stability .

Q. What strategies resolve contradictions in bioactivity data across studies?

- Methodological Answer : Contradictions often arise from impurities or assay variability. Address via:

- Purity Reassessment : Quantify trace impurities (e.g., residual solvents) via GC-MS and correlate with bioactivity .

- Assay Standardization : Use positive controls (e.g., known kinase inhibitors) and normalize data to cell viability (MTT assay) .

- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to identify outliers and batch effects .

Q. How to methodologically study interactions with cellular signaling pathways?

- Methodological Answer :

- Binding Assays : Use surface plasmon resonance (SPR) to measure affinity (KD) for purified receptors .

- Kinetic Profiling : Perform time-resolved FRET to monitor pathway activation (e.g., cAMP/PKA) .

- Transcriptomics : Treat cells (IC₅₀ dose, 24h) and analyze RNA-seq data for pathway enrichment (e.g., KEGG) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.